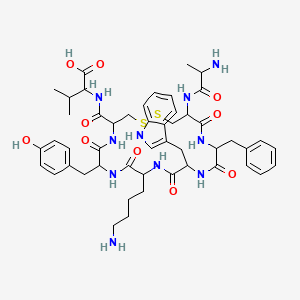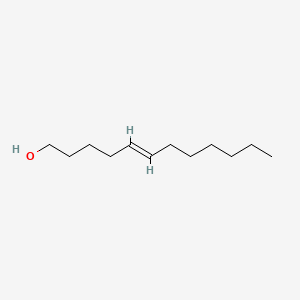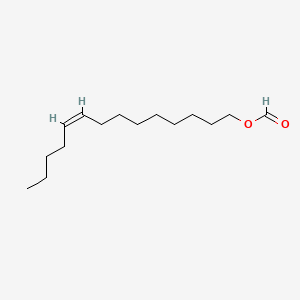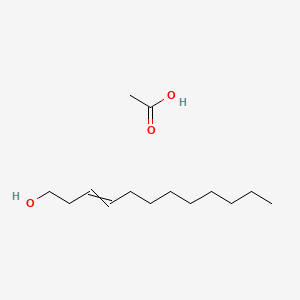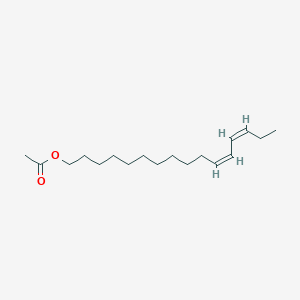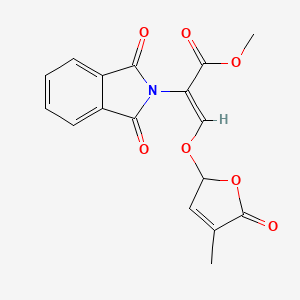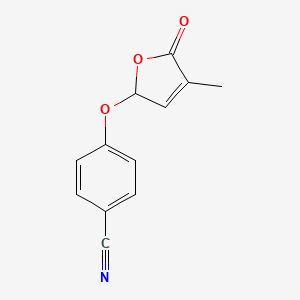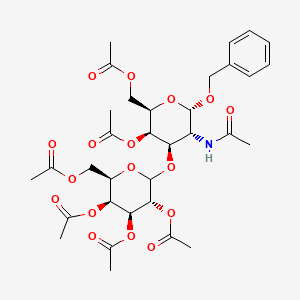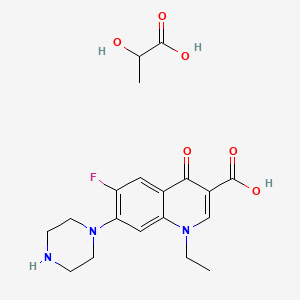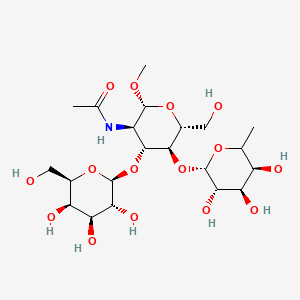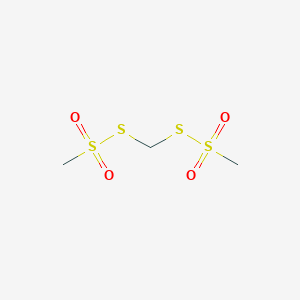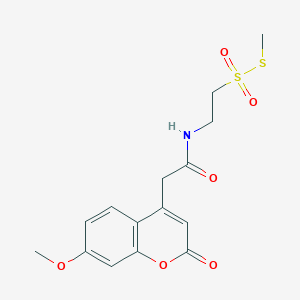![molecular formula C56H98N16O13 B561687 N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-12-[(2S)-butan-2-yl]-3-[(1R)-1-hydroxyethyl]-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide CAS No. 80469-10-9](/img/structure/B561687.png)
N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-12-[(2S)-butan-2-yl]-3-[(1R)-1-hydroxyethyl]-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Polymyxin B1 Isoleucine (sulfate) is a derivative of Polymyxin B1, where the leucine residue in the cyclic peptide is replaced by isoleucine. This compound is part of the polymyxin family, which are cationic lipopeptide antibiotics known for their efficacy against Gram-negative bacteria. Polymyxin B1 Isoleucine (sulfate) is particularly effective against pathogens such as Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae .
Mechanism of Action
Target of Action
Polymyxin II, like other polymyxins, primarily targets the bacterial membrane . The main target is the lipid A component of the lipopolysaccharide (LPS) present in the outer membrane of Gram-negative bacteria . The LPS is composed of three domains: a conserved inner core 2-keto-3-deoxyoctonoic acid (Kdo) bound to lipid A and a variable O-antigen composed of repeating units of various polysaccharides .
Mode of Action
Polymyxin II exerts its antimicrobial action via direct interaction with the lipid A component of the LPS, leading to a disruption of this critical barrier function . The structure of lipid A consists of a β-10-6-linked D-glucosamine (GlcN) disaccharide that is phosphorylated at the 1- and 4′-positions and decorated by a variable number of saturated hydrocarbon chains . The amphipathicity of polymyxins, including Polymyxin II, is critical for their outer membrane permeabilizing action .
Biochemical Pathways
The primary mode of action of Polymyxin II involves significant lipid perturbations, predominantly to fatty acids and glycerophospholipids, indicating a substantial disorganization of the bacterial outer membrane . This leads to the disruption of the architecture of LPS and the outer membrane . The LPS modification pathways are largely regulated by the bacterial two-component signal transduction (TCS) systems .
Pharmacokinetics
The pharmacokinetics of Polymyxin II, like other polymyxins, shows considerable interpatient variability . Recent modifications in their chemical structure have been able to reduce the toxic effects .
Result of Action
The result of Polymyxin II’s action is the disruption of the bacterial membrane, causing lethality . This antibiotic shows a great bactericidal effect against Gram-negative bacteria . Due to their membrane-interacting mode of action, polymyxins can cause nephrotoxicity and neurotoxicity in humans, limiting their usability .
Action Environment
The action of Polymyxin II is influenced by environmental factors. For instance, the presence of a thick peptidoglycan layer and the absence of the outer membrane in Gram-positive pathogens limit the activity of Polymyxin II . Furthermore, the emergence of polymyxin-resistant strains due to the indiscriminate use of broad-spectrum antibiotics has driven the need for new treatment methods .
Biochemical Analysis
Biochemical Properties
Polymyxin II exerts its antimicrobial action via direct interaction with the lipid A component of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria . This interaction leads to a disruption of the bacterial outer membrane, acting as a permeability barrier . The amphipathicity of polymyxins, including Polymyxin II, is critical for their outer membrane permeabilizing action .
Cellular Effects
Polymyxin II primarily targets the bacterial membrane and disrupts them, causing lethality . It shows a great bactericidal effect against Gram-negative bacteria . Due to their membrane interacting mode of action, polymyxins can cause nephrotoxicity and neurotoxicity in humans, limiting their usability .
Molecular Mechanism
Polymyxin II exerts its effects at the molecular level through binding interactions with biomolecules, specifically the lipid A component of LPS . This interaction disrupts the bacterial outer membrane, leading to cell death .
Metabolic Pathways
Polymyxin II is involved in the disruption of the bacterial outer membrane, a critical metabolic pathway in Gram-negative bacteria . It interacts with the lipid A component of LPS, leading to a disruption of this critical barrier function .
Subcellular Localization
Polymyxin II primarily localizes to the bacterial outer membrane where it interacts with the lipid A component of LPS . This interaction disrupts the bacterial outer membrane, leading to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Polymyxin B1 Isoleucine (sulfate) involves the substitution of the leucine residue in Polymyxin B1 with isoleucine. This can be achieved through peptide synthesis techniques, where the specific amino acid sequence is assembled step-by-step. The reaction conditions typically involve the use of protecting groups to prevent unwanted reactions and the use of coupling reagents to form peptide bonds.
Industrial Production Methods
Industrial production of Polymyxin B1 Isoleucine (sulfate) follows similar principles but on a larger scale. The process involves fermentation using Bacillus polymyxa strains, followed by extraction and purification steps. The substitution of leucine with isoleucine can be achieved through genetic engineering of the bacterial strains or through chemical modification post-extraction .
Chemical Reactions Analysis
Types of Reactions
Polymyxin B1 Isoleucine (sulfate) undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid residues, particularly at the methionine and cysteine residues.
Reduction: Reduction reactions can affect the disulfide bonds within the peptide structure.
Substitution: The isoleucine residue can be substituted with other amino acids through peptide synthesis techniques.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in peptide synthesis.
Major Products
The major products of these reactions include oxidized or reduced forms of Polymyxin B1 Isoleucine (sulfate) and various substituted peptides depending on the specific amino acid introduced .
Scientific Research Applications
Polymyxin B1 Isoleucine (sulfate) has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Employed in research on bacterial resistance mechanisms and membrane interactions.
Medicine: Investigated for its potential use in treating infections caused by multi-drug resistant Gram-negative bacteria.
Comparison with Similar Compounds
Similar Compounds
Polymyxin B1: Differs by having leucine instead of isoleucine.
Polymyxin B2: Contains a different alkanoic acid moiety.
Colistin (Polymyxin E): Contains D-leucine instead of D-phenylalanine.
Uniqueness
Polymyxin B1 Isoleucine (sulfate) is unique due to the substitution of leucine with isoleucine, which may affect its pharmacokinetics and pharmacodynamics. This substitution can potentially alter its interaction with bacterial membranes and its overall efficacy .
Properties
IUPAC Name |
N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-12-[(2S)-butan-2-yl]-3-[(1R)-1-hydroxyethyl]-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H98N16O13/c1-7-31(3)14-12-13-17-43(75)63-36(18-24-57)51(80)72-46(34(6)74)56(85)68-39(21-27-60)48(77)66-41-23-29-62-54(83)45(33(5)73)71-52(81)40(22-28-61)65-47(76)38(20-26-59)67-55(84)44(32(4)8-2)70-53(82)42(30-35-15-10-9-11-16-35)69-49(78)37(19-25-58)64-50(41)79/h9-11,15-16,31-34,36-42,44-46,73-74H,7-8,12-14,17-30,57-61H2,1-6H3,(H,62,83)(H,63,75)(H,64,79)(H,65,76)(H,66,77)(H,67,84)(H,68,85)(H,69,78)(H,70,82)(H,71,81)(H,72,80)/t31?,32-,33+,34+,36-,37-,38-,39-,40-,41-,42+,44-,45-,46-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMZKVXJHUGXEM-DCFHCFNESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)C(C)CC)CCN)CCN)C(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC2=CC=CC=C2)CCN)NC(=O)[C@H](CCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCN)NC(=O)CCCCC(C)CC)[C@@H](C)O)CCN)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H98N16O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1203.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What makes Chlorhexidine 0.4% a suitable antiseptic for contaminated bone, as suggested by the research? []
A1: The research paper "Effect of three different sterilizing solutions on the contaminated bone: an experimental study in the rabbit" [] investigated the efficacy of various antiseptic solutions in decontaminating bone fragments. The study found that Chlorhexidine 0.4% completely eradicated bacterial growth in contaminated bone samples, showing no positive cultures after treatment. [] While not statistically different from Povidone-iodine and an antibiotic solution containing Neomycin & Polymyxin, Chlorhexidine 0.4% demonstrated its potential as a highly effective antiseptic in this context. []
Q3: What are the limitations of using FM and CM for isolating Brucella species, and how does the novel Brucella Selective Culture medium (BruSIC) address these limitations? []
A3: The study highlights that both FM and CM, commonly recommended for isolating Brucella, exhibit inhibitory effects on certain strains. [] Specifically, they inhibited the growth of Brucella abortus bv1, particularly when using freshly prepared plates. [] To address this, BruSIC was developed, replacing calf serum in BSM with activated charcoal. [] This change resulted in faster colony growth compared to both BSM and CM, with colony-forming unit numbers comparable to those on blood agar base (BAB), even for the serum-dependent Brucella ovis. [] Importantly, BruSIC retained the selectivity of BSM, effectively inhibiting the growth of contaminating microorganisms in both sheep and cow samples. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
